molecular formula C15H31NO B12166079 N,N-dipentylpentanamide CAS No. 57303-30-7

N,N-dipentylpentanamide

Cat. No.: B12166079
CAS No.: 57303-30-7
M. Wt: 241.41 g/mol
InChI Key: LYDTYASGACOQJN-UHFFFAOYSA-N
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Description

N,N-dipentylpentanamide: is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically structured with two pentyl groups attached to the nitrogen atom, making it a secondary amide. Amides are known for their high boiling points and solubility in water due to hydrogen bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipentylpentanamide typically involves the reaction of pentanoyl chloride with dipentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pentanoyl chloride+DipentylamineThis compound+HCl\text{Pentanoyl chloride} + \text{Dipentylamine} \rightarrow \text{this compound} + \text{HCl} Pentanoyl chloride+Dipentylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dipentylpentanamide can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The primary product of reduction is the corresponding amine.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines

    Substitution: Substituted amides, other derivatives

Scientific Research Applications

Chemistry: N,N-dipentylpentanamide is used as a building block in organic synthesis. Its reactivity and functional groups make it a valuable intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions of amides with biological molecules. Its structure allows for the investigation of hydrogen bonding and other interactions in biological systems.

Medicine: While specific medical applications of this compound are not well-documented, amides in general are important in the development of pharmaceuticals. They are often found in drug molecules due to their stability and ability to form hydrogen bonds.

Industry: In industrial applications, this compound may be used as a solvent or as an intermediate in the production of other chemicals. Its properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dipentylpentanamide involves its ability to form hydrogen bonds and interact with other molecules. The carbonyl group (C=O) and the nitrogen atom (N) in the amide group are key sites for these interactions. In biological systems, this compound may interact with proteins, enzymes, and other biomolecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • N,N-dimethylpentanamide
  • N,N-diethylpentanamide
  • N,N-dipropylpentanamide

Comparison: N,N-dipentylpentanamide is unique due to the presence of two pentyl groups attached to the nitrogen atom. This structural feature influences its physical and chemical properties, such as solubility, boiling point, and reactivity. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

57303-30-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N,N-dipentylpentanamide

InChI

InChI=1S/C15H31NO/c1-4-7-10-13-16(14-11-8-5-2)15(17)12-9-6-3/h4-14H2,1-3H3

InChI Key

LYDTYASGACOQJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCCC

Origin of Product

United States

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